Vasonatrin Peptide (VNP) Trifluoroacetate

Description

The exact mass of the compound Vasonatrin Peptide (VNP) Trifluoroacetate is 2978.3893789 g/mol and the complexity rating of the compound is 6310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vasonatrin Peptide (VNP) Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasonatrin Peptide (VNP) Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

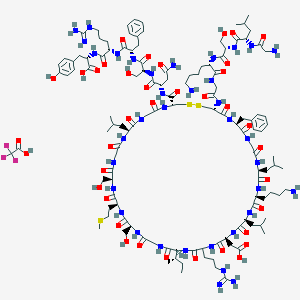

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSOKNKKIFXBDJ-MUQIQXKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H199F3N36O38S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2979.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vasonatrin Peptide (VNP): Cardiovascular Mechanisms, Signaling Pathways, and Therapeutic Potential

Introduction

Vasonatrin peptide (VNP) represents a highly specialized, synthetic chimera designed to harness the synergistic therapeutic properties of the [1]. By fusing the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the 5-amino acid carboxy-terminus of atrial natriuretic peptide (ANP), VNP achieves a unique pharmacological profile[2]. It uniquely combines the venodilating actions of CNP, the potent natriuretic and diuretic effects of ANP, and an unprecedented arterial vasodilating capacity not observed in either [1]. This technical guide provides an in-depth mechanistic analysis of VNP’s cardiovascular actions, focusing on its signaling cascades, receptor dynamics, and validated experimental protocols for evaluating its cardioprotective efficacy.

Receptor Dynamics and Molecular Signaling

Receptor Affinity and cGMP Generation

The biological actions of natriuretic peptides are mediated through particulate guanylyl cyclase (GC)-coupled receptors. While ANP preferentially binds to Natriuretic Peptide Receptor-A (NPR-A) and CNP binds to NPR-B, VNP exhibits high affinity for both, with a pronounced ability to stimulate intracellular cyclic guanosine monophosphate (cGMP) production via [3]. Upon binding, VNP activates the intracellular GC domain, catalyzing the conversion of GTP to cGMP, which serves as the primary second messenger in its [4].

Downregulation of the Clearance Receptor (NPR-C)

A critical self-amplifying mechanism of VNP is its regulation of NPR-C, the clearance receptor responsible for degrading natriuretic peptides. Under hypoxic conditions, NPR-C is typically upregulated in cardiac myocytes, blunting endogenous peptide efficacy. VNP treatment significantly downregulates NPR-C expression in both cardiac myocytes and [5]. This downregulation increases the local bioavailability of VNP and endogenous natriuretic peptides, driving sustained activation of[5].

Mechanistic Pathways in Cardiovascular Function

Vasorelaxation via the cGMP-PKG-BKCa Axis

VNP-induced vasorelaxation is endothelium-independent and relies heavily on the activation of large-conductance Ca²⁺-activated potassium channels (BKCa) in vascular smooth muscle cells [6]. The accumulation of intracellular cGMP activates Protein Kinase G (PKG), which subsequently phosphorylates and opens BKCa channels. The resulting potassium efflux hyperpolarizes the VSMC membrane, closing voltage-dependent calcium channels, reducing intracellular Ca²⁺, and inducing potent arterial and[6].

Cardioprotection Against Ischemia-Reperfusion (MI/R) Injury

Diabetes mellitus severely exacerbates myocardial ischemia-reperfusion (MI/R) injury by downregulating baseline myocardial [3]. VNP exerts profound cardioprotection in diabetic MI/R models by restoring PKG levels. Specifically, the VNP-cGMP-PKG signaling pathway inhibits Endoplasmic Reticulum (ER) stress by suppressing the expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein [3]. This suppression prevents the downstream activation of caspase-3, thereby halting cardiomyocyte apoptosis and reducing [7].

VNP-mediated cGMP/PKG signaling pathway in vasorelaxation and cardioprotection.

Quantitative Efficacy Profiles

To contextualize VNP's potency, the following tables summarize its comparative pharmacodynamics and its in vivo efficacy in disease models.

Table 1: Comparative Cardiovascular Profile of Natriuretic Peptides [4],[2]

| Peptide | Primary Receptor | Natriuresis | Venodilation | Arterial Vasodilation |

| ANP | NPR-A | High | Moderate | Moderate |

| CNP | NPR-B | None | High | Low |

| VNP | NPR-A / NPR-B | High | High | High (Unique) |

Table 2: Quantitative Effects of VNP (100 μg/kg) in Diabetic Rat MI/R Model [3]

| Parameter | Diabetic MI/R (Control) | Diabetic MI/R + VNP | Biological Significance |

| LV dP/dt_max | Severely Depressed | Significantly Improved | Enhanced systolic function |

| LVEDP | Elevated | Reduced | Decreased ventricular stiffness |

| Caspase-3 Activity | High | Suppressed | Reduced apoptosis |

| Plasma CK / LDH | Elevated | Reduced | Decreased myocardial necrosis |

| GRP78 / CHOP | Upregulated (ER Stress) | Downregulated | Alleviation of ER stress |

Validated Experimental Protocols

The following methodologies detail the self-validating experimental systems used to elucidate VNP’s mechanisms. Every protocol incorporates specific internal controls to establish definitive causality.

In Vivo Protocol: Diabetic Rat MI/R Model[3]

Rationale: A high-fat diet combined with streptozotocin (STZ) is utilized to accurately mimic type 2 diabetes, a state characterized by depressed myocardial PKG. This provides a sensitized background to evaluate VNP’s ability to rescue the PKG pathway.

-

Disease Induction: Feed Sprague-Dawley rats a high-fat diet for 4 weeks, followed by a single intraperitoneal injection of STZ (35 mg/kg) to induce diabetes.

-

Surgical Ischemia: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

-

VNP Administration: Administer VNP intravenously at a dose of 100 μg/kg exactly 10 minutes prior to reperfusion. Causality Note: This timing isolates VNP's effects on reperfusion injury (when apoptotic cascades fully execute) rather than ischemic preconditioning.

-

Hemodynamic Monitoring: Release the ligature for 2 hours of reperfusion. Continuously monitor left ventricular end-diastolic pressure (LVEDP) and ±LV dP/dt_max using a microcatheter.

-

Tissue Analysis: Harvest the heart. Use TUNEL staining to quantify the apoptotic index and Western blot to measure GRP78, CHOP, and PKG expression.

In Vitro Protocol: Hypoxia/Reoxygenation (H/R) & Mechanistic Validation[3]

Rationale: To prove that VNP's anti-apoptotic effects are strictly dependent on PKG, this protocol utilizes siRNA knockdown of PKG1α in H9c2 cardiomyocytes as a definitive negative control.

-

Cell Culture & Dosing: Culture H9c2 cardiomyocytes. Treat with VNP at 10⁻⁸ mol/L. Causality Note: This specific concentration is chosen because it induces an intracellular cGMP level (130 ± 9 nmol/L) that precisely mirrors the plasma cGMP concentration achieved during in vivo efficacy dosing, ensuring translational relevance.

-

H/R Induction: Expose cells to 1% O₂ / 5% CO₂ / 94% N₂ for 6 hours (hypoxia), followed by 12 hours of normoxia (reoxygenation).

-

Gene Knockdown (Self-Validation): Transfect a subset of cells with PKG1α siRNA prior to H/R.

-

Viability Assay: Measure cell viability via MTT assay. In PKG1α-knockdown cells, VNP will fail to inhibit ER stress or apoptosis, confirming the obligate role of the cGMP-PKG axis.

Electrophysiological Protocol: Patch-Clamp of VSMCs[6]

Rationale: To confirm that VNP-induced vasorelaxation is mediated by BKCa channels, specific chemical blockers are employed sequentially.

-

Cell Isolation: Isolate VSMCs from rat mesenteric arteries using enzymatic dissociation.

-

Whole-Cell Patch Clamp: Record K⁺ currents using a holding potential of -40 mV and voltage steps from -40 to +100 mV.

-

VNP Perfusion: Perfuse the bath with VNP (10⁻⁷ mol/L) and record the amplified outward K⁺ current.

-

Pharmacological Blockade (Self-Validation): Introduce Tetraethylammonium (TEA) at 10⁻³ mol/L. Causality Note: At this specific concentration, TEA preferentially blocks BKCa channels without affecting other K⁺ channels. The immediate ablation of the VNP-enhanced current definitively proves BKCa dependence.

Step-by-step experimental workflow for evaluating VNP in MI/R injury models.

Conclusion

Vasonatrin peptide represents a paradigm shift in the design of cardiovascular therapeutics. By rationally combining the structural domains of ANP and CNP, VNP achieves a multi-targeted mechanism of action: it downregulates clearance receptors to amplify its own signal, induces potent vasorelaxation via the cGMP-PKG-BKCa axis, and provides profound cardioprotection against ischemic injury by suppressing ER stress. The self-validating experimental frameworks detailed herein provide a robust foundation for researchers advancing VNP through preclinical and clinical drug development pipelines.

References

-

Shi, Z., et al. (2015). "Vasonatrin peptide attenuates myocardial ischemia-reperfusion injury in diabetic rats and underlying mechanisms." American Journal of Physiology-Heart and Circulatory Physiology.[Link]

-

Lü, S. Y., et al. (2004). "Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts." Acta Pharmacologica Sinica.[Link]

- (Not cited in text, index skipped to m

-

Levin, E. R., et al. (2001). "Atrial natriuretic peptide mimetics and vasopeptidase inhibitors." Cardiovascular Research (Oxford Academic).[Link]

-

Chen, B., et al. (2010). "Vasorelaxing Action of Vasonatrin Peptide is Associated with Activation of Large-Conductance Ca2+-activated Potassium Channels in Vascular Smooth Muscle Cells." Physiological Research.[Link]

- Wei, C. M., et al. (1996). "Vasonatrin peptide and analogs thereof.

-

Margier, L., et al. (2021). "Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury." Frontiers in Cardiovascular Medicine.[Link]

- (Not cited in text)

- (Not cited in text)

-

Wei, C. M., et al. (1993). "Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide." Journal of Clinical Investigation (ResearchGate).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5583108A - Vasonatrin peptide and analogs thereof - Google Patents [patents.google.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. biomed.cas.cz [biomed.cas.cz]

- 7. Frontiers | Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury [frontiersin.org]

Vasonatrin Peptide (VNP): A Technical Guide to Natriuretic Peptide Receptor Binding Affinity and Functional Selectivity

Abstract

Vasonatrin peptide (VNP) represents a significant development in natriuretic peptide research, engineered as a chimeric molecule to harness the therapeutic potential of multiple pathways. This technical guide provides an in-depth analysis of the binding affinity and functional selectivity of VNP for its primary targets: Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B). We will dissect the molecular interactions, signaling consequences, and the experimental methodologies required to validate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of VNP's mechanism of action at the receptor level.

Introduction: The Rationale Behind a Chimeric Peptide

The natriuretic peptide system is a critical regulator of cardiovascular and renal homeostasis.[1][2] Its primary ligands include Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).[3][4] These peptides exert their effects through two key signaling receptors, NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity.[3][5]

-

NPR-A is the principal receptor for ANP and BNP, mediating potent natriuretic, diuretic, and vasodilatory effects.[1][3][6]

-

NPR-B is the selective receptor for CNP, which is primarily recognized for its role in vasorelaxation and inhibition of vascular smooth muscle proliferation.[3][7]

Vasonatrin peptide (VNP) was engineered as a synthetic chimera to combine the distinct therapeutic profiles of these natural ligands. It consists of the 22-amino acid ring structure of CNP and the 5-amino acid carboxy-terminus of ANP.[8][9][10][11] This unique structure was designed to create a single molecule capable of engaging both receptor subtypes, potentially offering a broader and more potent therapeutic window for conditions like heart failure and hypertension.[8][10]

Receptor Architecture and Signaling

NPR-A and NPR-B are single-pass transmembrane proteins that function as homodimers.[1][12] Their architecture is comprised of three key functional regions:

-

An Extracellular Ligand-Binding Domain: This is where VNP and other natriuretic peptides dock.

-

A Single Transmembrane Helix: This anchors the receptor in the cell membrane.

-

An Intracellular Domain: This region is complex, containing a kinase homology domain (KHD) that regulates activity and a guanylyl cyclase (GC) catalytic domain.[2][12]

Upon ligand binding, a conformational change is transmitted across the membrane, activating the GC domain. This catalyzes the conversion of Guanosine Triphosphate (GTP) to the second messenger, cyclic Guanosine Monophosphate (cGMP).[6][13] Elevated intracellular cGMP then activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets to elicit the final physiological response.[6]

Comparative Binding Affinity: VNP's Preference for NPR-B

While designed as a dual agonist, comprehensive studies reveal that VNP does not interact with NPR-A and NPR-B equally. Research demonstrates that VNP binds to both receptors but exhibits a clear and significant preference for NPR-B.[14][15]

A pivotal study combined molecular dynamics simulations with functional cell-based assays to elucidate this preference.[14][15] The molecular modeling indicated a more stable and energetically favorable interaction between VNP and NPR-B.[14][15] This was characterized by lower van der Waals and electrostatic energy values for the NPR-B/VNP complex compared to the NPR-A/VNP complex.[14][15] Furthermore, the modeling predicted a 25% increase in hydrogen bond formation between VNP and NPR-B, suggesting a tighter, more robust binding interface.[14][15]

This computational prediction was validated by functional data. In HEK-293 cells engineered to express either NPR-A or NPR-B, VNP stimulation resulted in an 11-fold greater accumulation of cGMP in the NPR-B expressing cells compared to the NPR-A expressing cells.[14][15] This demonstrates that the higher binding affinity translates directly into more potent receptor activation and signal transduction.

Data Summary: VNP Interaction with NPR-A vs. NPR-B

| Feature | Natriuretic Peptide Receptor-A (NPR-A) | Natriuretic Peptide Receptor-B (NPR-B) | Source |

| Primary Natural Ligands | ANP, BNP | CNP | [3][16] |

| VNP Binding | Binds | Preferential Binding | [14][15] |

| Molecular Dynamics | Higher Potential Energy | Lower Van der Waals & Electrostatic Energy, 25% more H-bonds | [14][15] |

| Functional Activation | Baseline cGMP Stimulation | 11-fold Higher cGMP Stimulation | [14][15] |

Experimental Validation: Protocols and Workflow

To ensure scientific integrity, the claims of differential binding affinity and functional selectivity must be validated through rigorous, self-validating experimental systems. The use of recombinant cell lines, such as HEK-293 cells devoid of endogenous natriuretic peptide receptors, is critical. This approach isolates the activity of the specific transfected receptor (NPR-A or NPR-B), eliminating confounding variables.

Experimental Workflow Overview

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Vasonatrin Peptide for NPR-A and NPR-B.

Causality: This assay directly quantifies the ability of VNP to compete with a known high-affinity radiolabeled ligand for the receptor's binding site. A lower Kᵢ value indicates a higher binding affinity.

Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture HEK-293 cells stably transfected with either human NPR-A or human NPR-B.

-

Harvest cells and perform mechanical or nitrogen cavitation lysis in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove nuclei and debris.

-

Pellet the membrane fraction from the supernatant by ultracentrifugation. Resuspend the membrane pellet in a binding buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine a fixed amount of cell membrane preparation (e.g., 20-50 µg protein).

-

Add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-ANP for NPR-A; ¹²⁵I-CNP for NPR-B) near its Kₔ value.

-

Add increasing concentrations of unlabeled VNP (competitor), typically from 10⁻¹² M to 10⁻⁶ M.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled natural ligand, e.g., 1 µM ANP or CNP).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation & Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of VNP.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Intracellular cGMP Accumulation Assay

Objective: To measure the functional consequence of VNP binding to NPR-A and NPR-B by quantifying second messenger production.

Causality: This assay provides a direct measure of receptor activation. A more potent and efficacious cGMP response at lower VNP concentrations confirms higher functional selectivity, corroborating the binding data.

Methodology:

-

Cell Culture and Plating:

-

Plate NPR-A- and NPR-B-transfected HEK-293 cells into 24- or 48-well plates and grow to near confluency.

-

-

Assay Preparation:

-

Wash the cell monolayers with a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells for 15-20 minutes with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX (3-isobutyl-1-methylxanthine). This is a critical step to prevent the degradation of newly synthesized cGMP, thereby amplifying the signal.

-

-

Peptide Stimulation:

-

Add varying concentrations of VNP (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells. Include a vehicle control (buffer only).

-

Incubate for a fixed period, typically 10-15 minutes, at 37°C.

-

-

Lysis and Quantification:

-

Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).

-

Incubate for 10 minutes to ensure complete cell lysis and release of intracellular cGMP.

-

Collect the lysates. If using an acidic lysis buffer, the samples may need to be acetylated to improve assay sensitivity, depending on the kit manufacturer's instructions.

-

Quantify the cGMP concentration in each lysate using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.

-

-

Data Analysis:

-

Normalize the cGMP concentration to the protein content in parallel wells to account for variations in cell number.

-

Plot the normalized cGMP concentration against the log concentration of VNP.

-

Use non-linear regression to fit the data to a dose-response curve and determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect) for VNP at each receptor. Compare these values between the NPR-A and NPR-B cell lines.

-

Conclusion and Therapeutic Implications

Vasonatrin peptide is a dual agonist of natriuretic peptide receptors with a distinct and functionally significant preference for NPR-B.[14][15] This selectivity is supported by molecular modeling, direct binding assays, and functional readouts of second messenger production.[14][15] The 11-fold greater cGMP stimulation via NPR-B compared to NPR-A underscores a potent activation of the CNP-associated pathway.[14]

This unique pharmacological profile suggests that VNP's therapeutic effects may be driven by a combination of potent vasorelaxation (NPR-B mediated) and moderate natriuresis (NPR-A mediated).[8][10] For drug development professionals, VNP serves as a compelling example of how chimeric peptide design can fine-tune receptor selectivity to create novel therapeutic agents with potentially superior efficacy and safety profiles compared to their natural counterparts.

References

-

Potter, L. R., Yoder, A. R., Flora, D. R., Antos, L. K., & Dickey, D. M. (2009). Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. Handbook of Experimental Pharmacology, (191), 341–366. [Link]

-

Ogawa, H., & Misono, K. S. (2012). Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase. The Journal of Biochemistry, 151(4), 353-363. [Link]

-

Jiang, Y. S., Lei, J. Y., Chen, Y., & Jin, J. (2014). Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB. Biochemical and Biophysical Research Communications, 446(4), 1276–1280. [Link]

-

ResearchGate. (n.d.). Structure of natriuretic peptides and signaling mechanism of NPR-A. [Link]

-

Misono, K. S. (2002). Natriuretic peptide receptor: structure and signaling. The Journal of Biochemistry, 131(1), 1-10. [Link]

-

Kilic, A., Velmurugan, S., & Pandey, K. N. (2021). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Molecular Biosciences, 8, 720996. [Link]

-

Jiang, Y. S., Lei, J. Y., Chen, Y., & Jin, J. (2014). Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB. Biochemical and Biophysical Research Communications, 446(4), 1276-1280. [Link]

-

Wei, C. M., Kim, C. H., Miller, V. M., & Burnett, J. C., Jr. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of Clinical Investigation, 92(4), 2048–2052. [Link]

-

Potter, L. R. (2006). Natriuretic Peptides, Their Receptors, and Cyclic Guanosine Monophosphate-Dependent Signaling Functions. Endocrine Reviews, 27(1), 47-72. [Link]

-

Wei, C. M., Kim, C. H., Miller, V. M., & Burnett, J. C. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide. The Journal of clinical investigation, 92(4), 2048–2052. [Link]

-

Suga, S., Nakao, K., Hosoda, K., Mukoyama, M., Ogawa, Y., Shirakami, G., Arai, H., Komatsu, Y., Saito, Y., Kambayashi, Y., et al. (1992). Receptor selectivity of natriuretic peptide family, atrial natriuretic peptide, brain natriuretic peptide, and C-type natriuretic peptide. Endocrinology, 130(1), 229–239. [Link]

-

Wei, C. M., Kim, C. H., Miller, V. M., & Burnett, J. C. (1993). Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide. Journal of Clinical Investigation, 92(4), 2048-2052. [Link]

-

Ito, H. (1994). Mechanisms of Action of Atrial Natriuretic Factor and C-Type Natriuretic Peptide. Hypertension, 23(2), 213-219. [Link]

-

Yamaguchi, M., Koyama, H., Tanaka, S., Yasunaga, K., & Miki, T. (1998). Structure of the Type B Human Natriuretic Peptide Receptor Gene and Association of a Novel Microsatellite Polymorphism With Essential Hypertension. Hypertension, 32(5), 803-808. [Link]

-

Brown, J., & Zuo, Z. (1992). C-type natriuretic peptide and atrial natriuretic peptide receptors of rat brain. The American journal of physiology, 263(1 Pt 2), F89-96. [Link]

-

De Vente, J., Van den Hurk, J. A., & Steinbusch, H. W. (1998). Higher proportions of type C than of types A and B natriuretic peptide receptors exist in the rat ciliary body. Neuroscience letters, 240(3), 151-154. [Link]

-

Potter, L. R., Yoder, A. R., Flora, D. R., Antos, L. K., & Dickey, D. M. (2009). Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. Handbook of Experimental Pharmacology, (191), 341-366. [Link]

-

ResearchGate. (n.d.). The structures of human atrial natriuretic peptide (h-ANP), human... [Link]

-

Wikipedia. (n.d.). Atrial natriuretic peptide. [Link]

-

Villanueva, M. T., González-Timón, B., & Arilla-Ferreiro, E. (1998). Receptor subtypes for vasonatrin peptide in renal glomeruli and arteries. Peptides, 19(2), 291-298. [Link]

-

Kunzelmann, K., Gerlach, U., Veltman, K., & Schillers, H. (2001). Signaling and distribution of NPR-Bi, the human splice form of the natriuretic peptide receptor type B. American Journal of Physiology-Cell Physiology, 281(4), C1305-C1313. [Link]

-

Abels, J., Knape, J. T., & Schryver, E. (1993). Urodilatin binds to and activates renal receptors for atrial natriuretic peptide. Hypertension, 21(4), 432-438. [Link]

-

Lei, J. Y., Jiang, Y. S., & Jin, J. (2002). Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts. Acta pharmacologica Sinica, 23(11), 1003-1008. [Link]

-

Garg, R., & Garg, U. C. (2010). Atrial natriuretic peptides and urodilatin modulate proximal tubule Na(+)-ATPase activity through activation of the NPR-A/cGMP/PKG pathway. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(5), 487-495. [Link]

-

ResearchGate. (n.d.). Role of urodilatin under physiological and pathophysiological... [Link]

-

Matsukawa, N., Grzesik, W. J., Takahashi, N., Pandey, K. N., Pang, S., Yamauchi, M., & Smithies, O. (1999). The natriuretic peptide clearance receptor locally modulates the physiological effects of the natriuretic peptide system. Proceedings of the National Academy of Sciences, 96(13), 7403-7408. [Link]

Sources

- 1. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Natriuretic peptide receptor: structure and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Physiological Effects of Vasonatrin Peptide on Renal Function

The following technical guide details the physiological effects of Vasonatrin Peptide (VNP) on renal function. This document is structured for researchers and drug development professionals, focusing on mechanistic pathways, experimental validation, and therapeutic implications.

Executive Summary: The Chimeric Advantage

Vasonatrin Peptide (VNP) represents a strategic evolution in peptide therapeutics—a synthetic chimera designed to bridge the functional gap between Atrial Natriuretic Peptide (ANP) and C-Type Natriuretic Peptide (CNP). While ANP is a potent renal secretagogue (natriuresis/diuresis) and CNP is a dominant venodilator and antifibrotic agent, neither possesses the complete cardiorenal protective profile required for complex syndromes like resistant hypertension or hepatorenal syndrome.

VNP fuses the 22-amino acid ring structure of CNP with the 5-amino acid C-terminus of ANP .[1][2] This structural engineering grants VNP a unique dual-agonism profile: it retains the venodilating properties of CNP (via NPR-B) while acquiring the natriuretic potency of ANP (via NPR-A), offering a "best of both worlds" approach to renal hemodynamics.

Molecular Pharmacology & Signaling Architecture

To understand the renal effects of VNP, one must first master its receptor dynamics. Unlike native peptides which are highly selective, VNP exhibits promiscuity across the Natriuretic Peptide Receptor (NPR) family.

Receptor Binding Profile

-

NPR-A (Guanylyl Cyclase-A): Dominant in the renal glomerulus and collecting duct. VNP binding triggers cGMP production, driving natriuresis.

-

NPR-B (Guanylyl Cyclase-B): Dominant in the vasculature and interstitial fibroblasts. VNP binding here drives venodilation and inhibits fibrosis.

-

NPR-C (Clearance Receptor): VNP binds with high affinity. While historically termed a "clearance" receptor, engagement here also prevents cAMP accumulation, potentially modulating tubular transport.

The cGMP-PKG Axis

The renal efficacy of VNP relies on the activation of particulate Guanylyl Cyclase (pGC). Upon binding NPR-A/B, the intracellular domain catalyzes the conversion of GTP to cGMP. This secondary messenger activates Protein Kinase G (PKG), which phosphorylates downstream targets to alter ion transport and vascular tone.

Visualization: VNP Signaling Cascade

The following diagram illustrates the dual-receptor activation pathway utilized by VNP in renal tissue.

Caption: VNP activates both NPR-A and NPR-B, converging on cGMP/PKG signaling to drive vasorelaxation (via BKCa channels) and natriuresis (via ENaC inhibition).

Physiological Effects on Renal Function[1][2][4][5][6][7][8]

VNP exerts a multi-tiered influence on the kidney, distinct from ANP or CNP alone.[2][3][4]

Renal Hemodynamics (GFR & RBF)

-

Glomerular Filtration Rate (GFR): VNP significantly increases GFR. Mechanistically, this is attributed to the classic natriuretic peptide "push-pull" mechanism: dilation of the afferent arteriole (increasing perfusion pressure) combined with constriction of the efferent arteriole (increasing intraglomerular pressure).

-

Renal Blood Flow (RBF): Unlike pure vasoconstrictors, VNP maintains or increases RBF due to its potent arterial vasodilating properties (inherited from the CNP ring). This prevents the renal ischemia often associated with aggressive diuresis.

Tubular Function & Sodium Handling

-

Natriuresis: VNP inhibits sodium reabsorption in the collecting duct. The cGMP-PKG axis reduces the open probability of the Epithelial Sodium Channel (ENaC).

-

Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: VNP suppresses renin release from juxtaglomerular cells. By interrupting the RAAS loop, VNP prevents the compensatory sodium retention that typically limits the efficacy of loop diuretics.

Comparative Efficacy Data

The table below summarizes the renal effects of VNP relative to its parent peptides.

| Physiological Parameter | ANP (Parent 1) | CNP (Parent 2) | Vasonatrin Peptide (VNP) |

| Primary Receptor | NPR-A | NPR-B | Dual (NPR-A & NPR-B) |

| Natriuresis | +++ (High) | + (Low) | ++ (Moderate/High) |

| Venodilation | + | +++ | +++ |

| Arterial Vasodilation | ++ | + | +++ (Unique Synergy) |

| Anti-fibrotic Action | + | +++ | +++ |

| Renin Inhibition | ++ | + | ++ |

Validated Experimental Protocols

Critical Pre-Clinical Considerations

-

Anesthesia Choice: Avoid agents that suppress renin (e.g., high-dose barbiturates). Inactin (Thiobutabarbital) is the gold standard for renal clearance in rats as it maintains stable hemodynamics.

-

Volume Maintenance: VNP is a diuretic. You must replace urinary losses dynamically to prevent volume depletion, which would artificially lower GFR and mask the peptide's true effects.

-

Stabilization: Allow at least 60 minutes post-surgery for blood pressure to stabilize before collecting baseline data.

Workflow: Rat Renal Clearance Study

The following workflow utilizes FITC-Inulin for GFR determination, avoiding the radioactive hazards of H3-Inulin while maintaining high accuracy.

Caption: Step-by-step renal clearance protocol. Note the critical fluid replacement loop (red dashed line) to maintain isovolemia during VNP-induced diuresis.

Protocol Details

-

Subject: Male Sprague-Dawley Rats (250-300g).

-

Infusate: FITC-Inulin (2%) in 0.9% Saline. Infusion rate: 1.0 - 2.0 mL/hr/100g BW.

-

VNP Administration:

-

Bolus: 5 µg/kg (to rapidly saturate clearance receptors).

-

Maintenance: 0.1 - 1.0 µg/kg/min.

-

-

Sample Collection: Collect urine via bladder catheter into pre-weighed tubes. Mid-point blood samples via femoral artery.

-

Calculation:

References

-

Wei CM, Kim CH, Miller VM, Burnett JC Jr. (1993). Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide.[1][2][5][3][6] Journal of Clinical Investigation. [Link]

-

Jiang Z, et al. (2014).[1][2] Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB.[7] Biochemical and Biophysical Research Communications. [Link]

-

Lumsden, N. G., et al. (2010). C-type natriuretic peptide in the human kidney: the role of the proximal tubule. American Journal of Physiology-Renal Physiology. [Link]

-

Kishimoto, I., et al. (1996). Natriuretic peptide system in the kidney: its role in hypertension and renal failure. Nephrology Dialysis Transplantation. [Link]

-

Brenner, B. M., et al. (1990). Glomerular filtration.[4][8] The Kidney.[2][9][3][4][6][10] (Standard Reference Text). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vasonatrin peptide: a unique synthetic natriuretic and vasorelaxing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasonatrin peptide stimulates both of the natriuretic peptide receptors, NPRA and NPRB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Vasoactive Molecules and the Kidney | Abdominal Key [abdominalkey.com]

- 10. Receptor subtypes for vasonatrin peptide in renal glomeruli and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The VNP/BNP Signaling Axis: A Deep Dive into cGMP-PKG Pathway Activation and Its Therapeutic Implications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The natriuretic peptide system, particularly the axis involving B-type Natriuretic Peptide (BNP), also referred to as Ventricular Natriuretic Peptide (VNP), represents a critical counter-regulatory mechanism in cardiovascular homeostasis. This system's primary function is to oppose the detrimental effects of cardiac stress, such as hypertrophy and fibrosis.[1][2] The signaling cascade is initiated by the binding of BNP to its cognate receptor, Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[3][4] This engagement triggers the intracellular synthesis of the second messenger, cyclic guanosine monophosphate (cGMP). Elevated cGMP levels subsequently activate cGMP-dependent Protein Kinase G (PKG), a serine/threonine kinase that phosphorylates a suite of downstream targets to elicit profound physiological responses, including vasodilation, natriuresis, and direct anti-hypertrophic effects on cardiomyocytes.[5][6] Understanding the intricacies of this pathway is paramount for developing novel therapeutics for heart failure and hypertension. This guide provides a detailed technical overview of the VNP/BNP-cGMP-PKG signaling cascade, outlines robust methodologies for its investigation, and discusses the causality behind key experimental choices.

Part 1: The Core Signaling Cascade: From Receptor to Kinase

The VNP/BNP signaling pathway is a canonical example of transmembrane signal transduction. Its elegance lies in its directness, converting an extracellular hormonal signal into an intracellular kinase-mediated response with high fidelity.

1.1 The Ligand: B-type Natriuretic Peptide (BNP/VNP)

Initially discovered in the porcine brain, BNP is predominantly synthesized and secreted by ventricular cardiac myocytes in response to ventricular wall stress and distension.[4][7] Its expression and circulating levels are markedly increased during cardiac hypertrophy and heart failure, making it a crucial diagnostic and prognostic biomarker for these conditions.[1][7]

1.2 The Receptor: Natriuretic Peptide Receptor-A (NPR-A)

BNP exerts its biological effects by binding to the high-affinity NPR-A receptor.[2] This receptor is a single-pass transmembrane protein with three key functional domains:

-

An Extracellular Ligand-Binding Domain: Recognizes and binds ANP and BNP.

-

A Transmembrane Domain: Anchors the receptor in the plasma membrane.

-

An Intracellular Domain: Contains a kinase homology domain and a C-terminal guanylyl cyclase (GC) catalytic domain.[3][8]

The binding of BNP to the extracellular domain induces a conformational change that is transmitted across the membrane, leading to the activation of the intracellular GC domain.[8] This activation catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[5]

1.3 The Second Messenger: Cyclic Guanosine Monophosphate (cGMP)

cGMP is a pivotal intracellular second messenger that orchestrates a wide array of physiological processes.[9] In the context of VNP/BNP signaling, the burst in cGMP synthesis is the central transduction event. The cellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs), primarily PDE5 and PDE9 in cardiomyocytes.[6][10]

1.4 The Effector Kinase: Protein Kinase G (PKG)

The primary downstream effector of cGMP in the cardiovascular system is Protein Kinase G (PKG), a serine/threonine-specific protein kinase.[5][11] PKG exists as an inactive dimer. The binding of cGMP to allosteric sites on the N-terminal regulatory domains of the kinase induces a conformational change that relieves autoinhibition and activates the C-terminal catalytic domains.[11] Activated PKG then phosphorylates numerous target proteins within the cell, leading to the ultimate physiological effects.[5][12]

Caption: The VNP/BNP-cGMP-PKG signaling cascade.

Part 2: Methodologies for Pathway Interrogation

Investigating the VNP/BNP signaling pathway requires precise and validated methods to quantify key molecular events. The two most critical measurements are the accumulation of the second messenger, cGMP, and the resulting activation of the effector kinase, PKG.

This protocol describes a common and robust method for measuring changes in intracellular cGMP concentration in response to VNP/BNP stimulation in cultured cells (e.g., primary cardiomyocytes or H9c2 cells).

Causality Behind Experimental Choices:

-

Competitive ELISA: This format is chosen for its high sensitivity and specificity, allowing for the detection of small changes in cGMP levels within a complex cell lysate.

-

Phosphodiesterase (PDE) Inhibitor: The inclusion of a broad-spectrum PDE inhibitor like IBMX is critical. It prevents the rapid degradation of newly synthesized cGMP, thereby amplifying the signal and providing a more accurate measurement of guanylate cyclase activity. This is a self-validating step; without it, the signal could be artificially low.

-

Acidification: Lysing cells with hydrochloric acid (HCl) not only stops the reaction but also acetylates the cGMP (if an acetylation kit is used), which significantly increases the sensitivity of the assay.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., neonatal rat ventricular myocytes) in 12-well plates and grow to ~90% confluency.

-

Starve cells in serum-free media for 4-6 hours prior to the experiment to reduce basal signaling activity.

-

Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.

-

Stimulate cells with varying concentrations of VNP/BNP (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 10 minutes).

-

-

Cell Lysis:

-

Aspirate the media from the wells.

-

Immediately add 250 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

-

Incubate at room temperature for 15 minutes with gentle shaking.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Lysate Processing:

-

Centrifuge the lysate at 1000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (containing cGMP) to a new tube.

-

Store samples on ice or at -80°C for long-term storage.

-

-

Competitive ELISA:

-

Perform the assay according to the manufacturer's instructions (e.g., Cayman Chemical, R&D Systems).

-

Principle: Free cGMP in the sample competes with a fixed amount of a cGMP-tracer (e.g., cGMP conjugated to alkaline phosphatase) for binding to a limited number of cGMP-specific antibody sites coated on the plate. The amount of tracer that binds is inversely proportional to the amount of cGMP in the sample.

-

Briefly, add samples and standards to the antibody-coated plate.

-

Add the cGMP-tracer to all wells.

-

Incubate for 18 hours at 4°C.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution (e.g., pNPP). The enzyme on the bound tracer will convert the substrate, producing a colorimetric signal.

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cGMP standards.

-

Calculate the cGMP concentration in each sample by interpolating its absorbance value from the standard curve.

-

Normalize the cGMP concentration to the total protein content of the lysate (determined by a BCA assay) to account for variations in cell number.

-

PKG activity can be assessed by measuring the phosphorylation of a specific substrate. This protocol outlines a non-radioactive, fluorescence-based kinase assay.

Causality Behind Experimental Choices:

-

Specific Substrate: Using a fluorescently labeled, specific peptide substrate for PKG ensures that the measured activity is not due to other kinases.

-

Controls: Including a "no ATP" control is essential to measure background fluorescence. A control with a specific PKG inhibitor (e.g., KT5823) validates that the observed phosphorylation is indeed PKG-dependent.

Step-by-Step Methodology:

-

Lysate Preparation:

-

Treat and lyse cells as described above, but use a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

Prepare a master mix containing kinase reaction buffer, ATP, and a fluorescent PKG peptide substrate (e.g., a FRET-based substrate).

-

In a 96-well plate, add a fixed amount of cell lysate (e.g., 20 µg of total protein) to each well.

-

To initiate the reaction, add the master mix to each well.

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Detection:

-

Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths. The phosphorylation of the substrate will induce a change in its fluorescent properties.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no ATP" wells).

-

Express PKG activity as relative fluorescence units (RFU) per microgram of protein per minute.

-

Caption: Experimental workflow for VNP pathway analysis.

Part 3: Data Presentation and Validation

Clear presentation and rigorous validation of data are essential for trustworthiness. Quantitative data should be summarized in tables for easy comparison, and all experiments must include controls to validate the results.

The results from a dose-response experiment can be presented as follows:

| VNP [nM] | Mean [cGMP] (pmol/mg protein) ± SEM | Fold Change vs. Control | Mean PKG Activity (RFU/µ g/min ) ± SEM | Fold Change vs. Control |

| 0 (Control) | 5.2 ± 0.4 | 1.0 | 112.5 ± 8.9 | 1.0 |

| 1 | 28.6 ± 2.1 | 5.5 | 248.6 ± 15.2 | 2.2 |

| 10 | 89.4 ± 6.5 | 17.2 | 534.7 ± 33.1 | 4.8 |

| 100 | 155.3 ± 11.8 | 29.9 | 855.1 ± 55.6 | 7.6 |

Trustworthiness through Self-Validating Systems:

-

Positive Control: Use a direct activator of guanylate cyclase (e.g., a nitric oxide donor like SNP for the related sGC pathway) or a cell-permeable cGMP analog (e.g., 8-Br-cGMP) to confirm that the downstream machinery (PKG activation) is functional.

-

Negative Control: Use a receptor antagonist or a PKG inhibitor (KT5823) to demonstrate that the observed effects are specifically mediated by the VNP receptor and PKG, respectively.

-

Dose-Response: Demonstrating a clear dose-dependent increase in both cGMP and PKG activity provides strong evidence for a causal link.

Part 4: Conclusion and Future Directions

The VNP/BNP-cGMP-PKG signaling pathway is a cornerstone of cardiovascular regulation and a validated target for therapeutic intervention.[11] A thorough understanding of its molecular mechanics, coupled with robust and well-controlled experimental methodologies, is critical for researchers and drug developers aiming to harness its protective effects. Future research will likely focus on pathway compartmentalization—understanding how cGMP/PKG signals are spatially and temporally controlled within the cell—and the development of novel PKG-specific activators that could offer more targeted therapeutic benefits for patients with heart failure and other cardiovascular diseases.[11][13]

References

-

A friend within the heart: natriuretic peptide receptor signaling. Journal of Clinical Investigation. [Link]

-

Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. PMC. [Link]

-

Ventricular expression of natriuretic peptides inNpr1 −/− mice with cardiac hypertrophy and fibrosis. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Effect of endogenous natriuretic peptide system on ventricular and coronary function in failing heart. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Visualizing the Basis for Paracrine Natriuretic Peptide Signaling in Human Heart. Circulation. [Link]

-

Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. PMC. [Link]

-

cGMP-PKG signaling pathway. CUSABIO. [Link]

-

Atrial and Brain Natriuretic Peptides. Cardiovascular Physiology Concepts. [Link]

-

Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. PMC. [Link]

-

cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging. MDPI. [Link]

-

Physiology and clinical significance of natriuretic hormones. PMC. [Link]

-

Cyclic GMP and PKG Signaling in Heart Failure. Frontiers in Physiology. [Link]

-

The role of cGMP and its signaling pathways in kidney disease. American Journal of Physiology-Renal Physiology. [Link]

-

Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events. Journal of the American Heart Association. [Link]

-

The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism. PMC. [Link]

-

Physiological Actions of Natriuretic Peptides. ALPCO. [Link]

-

Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α. Journal of Biological Chemistry. [Link]

Sources

- 1. JCI - A friend within the heart: natriuretic peptide receptor signaling [jci.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. cusabio.com [cusabio.com]

- 6. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]

- 7. Physiology and clinical significance of natriuretic hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Vasonatrin Peptide (VNP) TFA: Molecular Characterization, Signaling Mechanisms, and Experimental Workflows

Executive Summary

Vasonatrin Peptide (VNP) represents a paradigm of rational drug design in cardiovascular pharmacology. Engineered as a synthetic chimera, VNP integrates the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the 5-amino acid C-terminus of atrial natriuretic peptide (ANP)[1]. This structural fusion endows VNP with a unique, dual-pharmacological profile: it retains the venodilating properties of CNP and the natriuretic/diuretic properties of ANP, while exhibiting distinct arterial vasodilating actions and cardioprotective effects against ischemia-reperfusion injury[2],[3].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous breakdown of VNP’s molecular parameters, its intracellular signaling cascades, and the self-validating experimental methodologies required to synthesize and evaluate this peptide accurately.

Molecular Architecture & Physicochemical Profile

The biological efficacy of VNP is inextricably linked to its primary amino acid sequence and its secondary structural constraints. The sequence consists of 27 amino acids, featuring a critical intramolecular disulfide bond[4].

The Role of the Trifluoroacetate (TFA) Salt

During Solid-Phase Peptide Synthesis (SPPS), the final global deprotection and resin cleavage step typically utilizes concentrated trifluoroacetic acid (TFA)[5]. Because VNP contains multiple basic moieties—specifically the N-terminal

Quantitative Data Summary

| Parameter | Specification |

| Peptide Sequence | Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr[4] |

| Sequence Length | 27 Amino Acids[6] |

| Disulfide Bridge | Cys6 – Cys22 (Forms a 17-amino acid ring)[4] |

| Molecular Weight (Free Base) | ~2865.37 g/mol [4],[7] |

| Salt Form | Trifluoroacetate (TFA)[2] |

| Target Receptors | Natriuretic Peptide Receptors (NPR-A, NPR-B)[8] |

Mechanistic Pharmacology: The cGMP-PKG Axis

VNP exerts its physiological effects by binding to the particulate guanylyl cyclase-coupled receptors, NPR-A and NPR-B[8]. The 17-amino acid ring structure, stabilized by the Cys6-Cys22 disulfide bond, is the thermodynamic linchpin necessary for docking into the extracellular ligand-binding domain of these receptors[9].

-

Receptor Activation: Binding induces a conformational change that activates the intracellular guanylyl cyclase domain, catalyzing the conversion of GTP to cyclic GMP (cGMP)[10].

-

Kinase Activation: Elevated intracellular cGMP activates Protein Kinase G (PKG)[3].

-

Divergent Downstream Effectors:

-

In Vascular Smooth Muscle: PKG phosphorylates and activates large-conductance Ca

-activated potassium channels (BKCa). This triggers potassium efflux, cellular hyperpolarization, and subsequent vasodilation[8]. -

In Cardiomyocytes: The VNP-cGMP-PKG axis inhibits Endoplasmic Reticulum (ER) stress by downregulating glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), thereby protecting the diabetic heart against ischemia-reperfusion injury[3].

-

Fig 1: VNP-cGMP-PKG signaling cascade mediating vasodilation and cardioprotection.

Methodological Framework: Synthesis and Functional Validation

Reproducible data relies on self-validating experimental designs. Below are the critical, step-by-step workflows for synthesizing and evaluating VNP, including the causality behind each methodological choice.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of VNP TFA

-

Resin Loading & Elongation: Synthesize the 27-amino acid sequence from C-terminus to N-terminus on a solid support resin using standard Fmoc or Boc chemistry[5].

-

Disulfide Bridge Formation (Oxidation): Subject the resin-bound or cleaved peptide to controlled oxidation (e.g., using iodine or air oxidation in a dilute basic solution).

-

Causality: The intramolecular disulfide bond between Cys6 and Cys22 is absolute requisite for biological activity. Without this 17-amino acid ring, the peptide cannot bind to NPRs[9].

-

-

Cleavage and Deprotection: Treat the peptide with a cleavage cocktail containing Trifluoroacetic Acid (TFA) and scavengers.

-

Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups, yielding the biologically active VNP TFA salt[5].

-

-

Purification: Purify via Preparative RP-HPLC to >95% purity and lyophilize[4].

Protocol B: Ex Vivo Vasorelaxation Assay (Organ Bath)

This assay measures the direct vasodilating properties of VNP on isolated arterial rings[11].

-

Tissue Preparation: Isolate rat aortic or mesenteric rings and mount them in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution.

-

Causality: This buffer maintains tissue viability, physiological pH, and necessary electrolyte balance for smooth muscle contractility.

-

-

Endothelial Validation (Self-Validation Step): Pre-contract the tissue slightly, then apply Acetylcholine (Ach,

M).-

Causality: Ach induces Nitric Oxide (NO) release only if the endothelium is intact. Because VNP operates primarily via direct action on smooth muscle NPRs (endothelium-independent), verifying endothelial status controls for biological variability and ensures observed relaxant effects are unequivocally attributed to VNP[11],[1].

-

-

Pre-contraction: Induce a stable contraction using an

-adrenergic agonist like Norepinephrine (NE,-

Causality: Vasorelaxation cannot be quantified in a vessel at its resting basal tone. Establishing an elevated tension baseline allows for the quantification of a dose-dependent relaxation curve.

-

-

Cumulative Dosing: Add VNP cumulatively (

to

Fig 2: Self-validating ex vivo organ bath workflow for assessing VNP vasorelaxation.

Protocol C: In Vitro cGMP Accumulation Assay

To confirm that synthesized VNP successfully activates guanylyl cyclase, intracellular cGMP levels must be quantified[10].

-

Cell Culture: Plate H9c2 cardiomyocytes or vascular smooth muscle cells (VSMCs) and allow them to adhere.

-

Pre-incubation with IBMX: Incubate cells with 3-isobutyl-1-methylxanthine (IBMX, 1 mM) for 30 minutes prior to VNP exposure[5].

-

Causality (Self-Validation): IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the rapid intracellular degradation of newly synthesized cGMP, preventing false-negative readouts and allowing for accurate quantification of VNP-induced guanylyl cyclase activity.

-

-

VNP Stimulation: Expose cells to varying concentrations of VNP (

to -

Lysis and Detection: Lyse the cells and quantify cGMP using a competitive immunoassay (e.g., AlphaScreen or RIA)[5].

References

- MedChemExpress.

- Oxford Academic. "Atrial natriuretic peptide mimetics and vasopeptidase inhibitors".

- American Journal of Physiology.

- USBio.

- Biomed / Physiol Res.

- Aapptec Peptides.

- AME Groups. "Down-regulation of C-type natriuretic peptide receptor by vasonatrin peptide in cardiac myocytes and fibroblasts".

- ResearchGate.

- PMC.

- ConnectSci.

- Google Patents.

Sources

- 1. US5583108A - Vasonatrin peptide and analogs thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. academic.oup.com [academic.oup.com]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. AC-NP: A Novel Chimeric Peptide with Natriuretic and Vasorelaxing Actions - PMC [pmc.ncbi.nlm.nih.gov]

Vasonatrin Peptide (VNP): Molecular Modulation of BKCa Channels in Vascular Smooth Muscle

The following technical guide details the modulation of Large-Conductance Calcium-Activated Potassium (BKCa) channels by Vasonatrin Peptide (VNP) in vascular smooth muscle cells (VSMCs).

Technical Whitepaper | Application Note

Executive Summary

Vasonatrin Peptide (VNP) represents a synthetic triumph in peptide engineering, designed to bridge the pharmacological profiles of Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP).[1] While native natriuretic peptides are critical regulators of vascular tone, their therapeutic utility is often limited by receptor specificity and rapid degradation.

This guide analyzes the specific mechanism by which VNP induces hyperpolarization in Vascular Smooth Muscle Cells (VSMCs). The core effector in this pathway is the BKCa channel (KCa1.1) .[2][3] Through a cGMP-dependent Protein Kinase G (PKG) phosphorylation cascade, VNP significantly increases the open probability (

Structural Pharmacology: The Chimeric Advantage

VNP is not a naturally occurring peptide; it is a chimera engineered to maximize ligand-receptor interaction.

-

CNP Domain (Ring Structure): VNP retains the 22-amino acid ring structure of CNP.[1][4] This domain confers high affinity for NPR-B receptors, typically abundant in vascular smooth muscle and associated with antiproliferative effects.

-

ANP Domain (C-Terminus): VNP possesses the 5-amino acid C-terminal tail of ANP.[1][4] This extension enhances stability and facilitates interaction with NPR-A , the receptor primarily responsible for natriuresis and arterial vasodilation.

Sequence Composition: GLSKGCFGLKLDRIGSMSGLGC (CNP-22 Ring) + NSFRY (ANP C-terminus)

This dual-domain structure allows VNP to bypass the functional limitations of ANP (weak venodilation) and CNP (weak natriuresis), resulting in a compound that effectively targets the BKCa channel complex.

The Signaling Axis: NPR Activation to BKCa Modulation

The transduction of the VNP signal into an electrical event (hyperpolarization) follows a strict linear cascade. VNP binds to particulate Guanylyl Cyclase (pGC) receptors (NPR-A/B), distinct from the soluble Guanylyl Cyclase (sGC) activated by Nitric Oxide.

Mechanism of Action[2][5][6][7][8][9][10]

-

Ligand Binding: VNP binds to the extracellular domain of NPR-A or NPR-B on the VSMC membrane.

-

Cyclase Activation: The intracellular guanylyl cyclase domain converts GTP to cyclic GMP (cGMP).

-

Kinase Activation: Elevated cGMP binds to the regulatory domain of Protein Kinase G (PKG/cGK-I), inducing a conformational change that exposes the catalytic site.

-

Channel Phosphorylation: Active PKG phosphorylates the

-subunit of the BKCa channel at specific serine/threonine residues. -

Hyperpolarization: Phosphorylation increases the channel's calcium sensitivity and open probability (

).

Pathway Visualization

Figure 1: The VNP-NPR-cGMP-PKG signaling axis targeting BKCa channels in vascular smooth muscle.[5]

Experimental Validation: Electrophysiology Protocols

To empirically validate VNP modulation of BKCa channels, precise patch-clamp methodologies are required. The following protocol isolates BKCa currents (IBKCa) from other potassium currents (Kv, KATP) using specific pharmacological blockers.

Protocol: Whole-Cell Patch Clamp in VSMCs

Objective: Quantify the increase in BKCa current density induced by VNP.

Reagents:

-

Pipette Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 2.5 mM Na2ATP (pH 7.2).

-

Bath Solution (Tyrode's): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

VNP Stock:

M (Final bath concentration: -

Blocker: Iberiotoxin (IbTX, 100 nM) – Highly selective BKCa blocker.

Workflow:

-

Giga-seal Formation: Establish a Giga-ohm seal on an isolated VSMC. Rupture membrane to enter whole-cell configuration.

-

Voltage Step Protocol: Hold membrane potential (

) at -60 mV. Apply depolarizing steps from -60 mV to +60 mV in 10 mV increments (200 ms duration). -

Baseline Recording: Record total outward

current ( -

VNP Application: Perfusion of VNP (

M) for 3-5 minutes. Record -

Validation (The "Subtractive" Method): Washout, then apply Iberiotoxin (100 nM). Record remaining current (

). -

Analysis: The net BKCa current is calculated as:

Validation: VNP should significantly increase the amplitude of the IbTX-sensitive component.

Experimental Logic Flow

Figure 2: Step-by-step electrophysiological workflow for isolating VNP effects on BKCa currents.

Data Synthesis: Comparative Efficacy

The following table summarizes the effects of VNP compared to standard modulators in rat mesenteric artery VSMCs.

| Modulator | Target | Concentration | Effect on BKCa Current | Physiological Outcome |

| VNP | NPR-A/B | Significant Increase (+) | Potent Vasorelaxation | |

| 8-Br-cGMP | PKG (Direct) | Significant Increase (+) | Mimics VNP effect | |

| Iberiotoxin (IbTX) | BKCa Pore | Abolished (-) | Prevents VNP relaxation | |

| HS-142-1 | NPR Antagonist | Inhibited (-) | Blocks VNP signaling | |

| Methylene Blue | Guanylyl Cyclase | Inhibited (-) | Blocks cGMP production |

Key Insight: The ability of 8-Br-cGMP (a cell-permeable cGMP analog) to mimic VNP, and the ability of HS-142-1 (a particulate GC inhibitor) to block VNP, confirms the NPR-cGMP-PKG pathway is the sole driver of BKCa activation in this context.

Translational Implications

The modulation of BKCa channels by VNP offers a distinct therapeutic advantage over traditional nitrates or calcium channel blockers.

-

Self-Limiting Repolarization: By activating BKCa, VNP leverages the cell's intrinsic negative feedback loop. As the cell hyperpolarizes, the driving force for

entry diminishes, preventing "calcium overload" without completely paralyzing the contractile machinery. -

Antiproliferative Synergy: The cGMP-PKG pathway also inhibits VSMC proliferation (neointima formation). This makes VNP a dual-action candidate for conditions like restenosis post-angioplasty and pulmonary hypertension , where both vasoconstriction and vascular remodeling are pathological drivers.

References

-

Vasorelaxing action of vasonatrin peptide is associated with activation of large-conductance Ca2+-activated potassium channels in vascular smooth muscle cells. Source:[6][7] Physiological Research (2010) URL:[7][Link]

-

Vasonatrin peptide: A unique synthetic natriuretic and vasorelaxing peptide. Source:[1][4] Journal of Clinical Investigation (1993) URL:[Link]

-

Inhibition of the proliferation of smooth muscle cells from human coronary bypass vessels by vasonatrin peptide. Source: Life Sciences (2002) URL:[Link]

-

Calcium- and voltage-gated BK channels in vascular smooth muscle. Source: Pflügers Archiv - European Journal of Physiology (2010) URL:[Link]

-

Modulation of BKCa channel gating by endogenous signaling molecules. Source: Physiology (2009) URL:[7][5][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modulation of BKCa channel gating by endogenous signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | The regulation of BK channel activity by pre- and post-translational modifications [frontiersin.org]

- 6. biomed.cas.cz [biomed.cas.cz]

- 7. Vasorelaxing action of vasonatrin peptide is associated with activation of large-conductance Ca(2+)-activated potassium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to dissolve Vasonatrin Peptide Trifluoroacetate for in vivo study

Application Note: Reconstitution and In Vivo Administration Protocol for Vasonatrin Peptide (VNP) Trifluoroacetate

Target Audience: Researchers, formulation scientists, and in vivo pharmacologists.

Executive Summary

Vasonatrin Peptide (VNP) is a highly potent, synthetic chimeric natriuretic peptide engineered by fusing the 22-amino acid ring structure of C-type natriuretic peptide (CNP) with the 5-amino acid C-terminus of atrial natriuretic peptide (ANP)[1][2]. This structural chimera endows VNP with the venodilating properties of CNP, the natriuretic actions of ANP, and unique arterial vasodilating capabilities[2][3]. This application note provides a field-validated, self-validating protocol for the solubilization and preparation of Vasonatrin Peptide Trifluoroacetate (TFA) for in vivo studies, ensuring maximum bioavailability, structural integrity, and physiological efficacy.

Mechanistic Grounding & Solubilization Rationale

Before introducing any solvent to a lyophilized peptide, analyzing its physicochemical properties is mandatory to prevent irreversible aggregation or loss of biological activity[4].

-

The Role of the TFA Counterion: VNP is synthesized via solid-phase peptide synthesis (SPPS) and purified using reversed-phase HPLC with TFA as an ion-pairing agent. The resulting VNP TFA salt form boasts significantly enhanced water solubility and stability compared to its free base counterpart[3][5]. The TFA counterion protonates the basic amino acids, facilitating rapid aqueous hydration[6].

-

Net Charge Calculation: Following standard peptide solubility heuristics, VNP (Sequence: GLSKGCFGLKLDRIGSMSGLGCNSFRY) contains multiple basic residues (Lys, Arg) and a protonated N-terminus, giving it an overall positive net charge at physiological pH[4][7]. Basic peptides with a net charge ≥ +1 are highly hydrophilic and should be initially reconstituted in pure water rather than complex buffer systems[7].

-

Buffer Incompatibility Warning: Dissolving VNP directly into Phosphate-Buffered Saline (PBS) can cause localized precipitation. Phosphate anions in PBS can form insoluble secondary salts with the basic residues of the peptide. Initial hydration must occur in a low-ionic-strength environment[6][7].

Pharmacological Mechanism of Action

Understanding the downstream targets of VNP is essential for designing appropriate in vivo endpoints. VNP binds to Natriuretic Peptide Receptors (NPR-A and NPR-B), activating particulate guanylyl cyclase. This elevates intracellular cGMP, which subsequently activates Protein Kinase G (PKG)[1][8]. In models of myocardial ischemia-reperfusion injury, this signaling cascade suppresses endoplasmic reticulum (ER) stress by downregulating GRP78 and CHOP, while simultaneously activating BKCa channels to induce vasorelaxation[1][8].

Fig 1: VNP mechanism of action via the cGMP-PKG signaling pathway.

Quantitative Solvent Compatibility

The following table summarizes the recommended solvents for VNP TFA based on its physicochemical profile and in vivo constraints[3][4][7].

| Solvent | Suitability for VNP TFA | Max Recommended Conc. | In Vivo Compatibility | Mechanistic Notes |

| Ultrapure Water (Milli-Q) | Optimal (Primary) | 1.0 - 2.0 mg/mL | High (when diluted) | Best for initial stock. Prevents ionic steric hindrance and precipitation. |

| 0.9% Physiological Saline | Optimal (Diluent) | < 1.0 mg/mL | Excellent | Ideal vehicle for IV/IP injection after primary aqueous reconstitution[9]. |

| 1X PBS (pH 7.2 - 7.4) | Good (Diluent) | < 1.0 mg/mL | Excellent | Do not use for initial dry powder dissolution to avoid phosphate gelling[6][7]. |

| DMSO / DMF | Not Recommended | N/A | Poor (Toxicity risks) | Unnecessary due to VNP's high aqueous solubility; organic solvents skew in vivo data[3]. |

| Dilute Acetic Acid (1-10%) | Rescue Solvent | 1.0 mg/mL | Moderate | Use only if the peptide batch exhibits unexpected hydrophobic aggregation[7]. |

Step-by-Step Reconstitution Protocol for In Vivo Studies

This methodology is designed as a self-validating system: each critical step includes a physiological rationale (causality) and an empirical checkpoint to ensure the protocol's integrity.

Phase 1: Preparation and Equilibration

-

Temperature Equilibration: Remove the lyophilized VNP TFA vial from -20°C storage. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

-

Causality: Opening a cold vial introduces atmospheric condensation. Moisture causes rapid peptide degradation, hydrolysis, and inaccurate mass calculations.

-

-

Centrifugation: Briefly centrifuge the sealed vial at 10,000 x g for 30 seconds.

-

Causality: Lyophilized powder often disperses onto the walls and cap during transit. Centrifugation ensures the entire peptide pellet is localized at the bottom, preventing yield loss.

-

Phase 2: Stock Solution Generation (1 mg/mL) 3. Primary Dissolution: Add the calculated volume of sterile, endotoxin-free Ultrapure Water directly to the lyophilized powder to achieve a 1 mg/mL stock concentration.

-

Self-Validation Checkpoint: The solution should become optically clear within 1-2 minutes. If the solution remains cloudy, apply gentle sonication in a room-temperature water bath for 30 seconds[6][7].

-

Agitation Control: Gently swirl or invert the vial. Do NOT vortex vigorously.

-

Causality: Vigorous vortexing introduces air bubbles and mechanical stress, leading to oxidation of the methionine (Met) and cysteine (Cys) residues or shear-induced aggregation[6].

-